molecular formula C15H22N2O3S B5549073 N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide

N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide

Cat. No.: B5549073
M. Wt: 310.4 g/mol
InChI Key: PBATXOJBTZLBHE-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41 g/mol . This compound is characterized by the presence of a cyclohexyl group, a benzamide core, and a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide typically involves the reaction of 4-(methanesulfonamidomethyl)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonamide group is known to enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(aminomethyl)benzamide
  • N-cyclohexyl-4-(methylsulfonyl)benzamide
  • N-cyclohexyl-4-(hydroxymethyl)benzamide

Uniqueness

N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-4-(methanesulfonamidomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-21(19,20)16-11-12-7-9-13(10-8-12)15(18)17-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBATXOJBTZLBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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